Cas no 6336-71-6 (4-methyl-n-(4-methylphenyl)piperazine-1-carboxamide)

4-methyl-n-(4-methylphenyl)piperazine-1-carboxamide structure
6336-71-6 structure
Product Name:4-methyl-n-(4-methylphenyl)piperazine-1-carboxamide
CAS No:6336-71-6
MF:C13H19N3O
MW:233.309462785721
CID:959961
PubChem ID:236651
Update Time:2025-04-19

4-methyl-n-(4-methylphenyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-n-(4-methylphenyl)piperazine-1-carboxamide
    • 4-methyl-N-(p-tolyl)piperazine-1-carboxamide
    • AC1L5X33
    • AC1Q5K8F
    • Ambcb5250779
    • AR-1G3682
    • NSC39346
    • Oprea1_232953
    • SureCN178450
    • SR-01000201009
    • SCHEMBL178450
    • 4-Methyl-N-(4-methylphenyl)-1-piperazinecarboxamide
    • DB-118072
    • Cambridge id 5250779
    • 6336-71-6
    • NSC-39346
    • Z44584898
    • AB00076722-01
    • AKOS001303156
    • SR-01000201009-1
    • DTXSID10284854
    • Inchi: 1S/C13H19N3O/c1-11-3-5-12(6-4-11)14-13(17)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17)
    • InChI Key: QWRGZWNOHJBHIW-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC(C)=CC=1)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 233.15297
  • Monoisotopic Mass: 233.153
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.6Ų

Experimental Properties

  • Density: 1.146
  • Boiling Point: 415.1°C at 760 mmHg
  • Flash Point: 204.8°C
  • Refractive Index: 1.592
  • PSA: 35.58
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